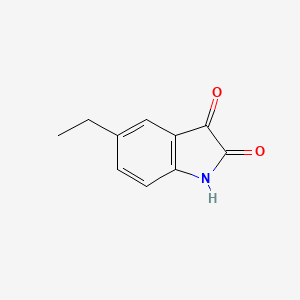

5-Ethyl-1H-indole-2,3-dione

Description

Contextualizing 5-Ethyl-1H-indole-2,3-dione within the Indole (B1671886) Chemical Space

This compound, also known as 5-ethylisatin, belongs to the isatin (B1672199) (1H-indole-2,3-dione) class of compounds, which are distinguished by a fused bicyclic system comprising a benzene (B151609) ring and a pyrrole (B145914) ring with keto groups at the C2 and C3 positions. Isatins are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a multitude of biologically active molecules and are found in various natural products and synthetic drugs. nih.govddtjournal.com The indole framework itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. The presence of the dione (B5365651) functionality in isatins imparts unique reactivity, particularly at the C3 carbonyl group, which readily undergoes reactions like condensation and addition, making it a focal point for chemical modification. cymitquimica.com

Historical Perspective on Indole-2,3-dione Derivatives in Synthetic and Medicinal Chemistry

The parent compound, isatin, was first synthesized in 1841, and since then, its chemistry and that of its derivatives have been a subject of intense study. researchgate.net Historically, isatin derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. pensoft.netwright.edunih.gov For instance, methisazone, a thiosemicarbazone derivative of N-methylisatin, was historically used as an antiviral agent. aksci.com The synthetic versatility of the isatin core has been exploited through various classical and modern synthetic methodologies. The Sandmeyer and Stolle syntheses are two of the most established methods for preparing isatin derivatives. researchgate.netdergipark.org.tr The Sandmeyer synthesis typically involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized using a strong acid like sulfuric acid. The Stolle synthesis, on the other hand, involves the condensation of an arylamine with oxalyl chloride followed by a Lewis acid-catalyzed cyclization. dergipark.org.tr These methods have been instrumental in creating a diverse library of substituted isatins, each with potentially unique chemical and biological profiles.

Significance of the Ethyl Moiety at the 5-Position in Indole-2,3-dione Chemistry

The introduction of an ethyl group at the 5-position of the indole-2,3-dione scaffold significantly influences its physicochemical properties, which in turn can modulate its biological activity. The ethyl group, being an alkyl substituent, increases the lipophilicity of the molecule compared to the unsubstituted isatin. kashanu.ac.ir This enhanced lipophilicity can potentially improve a compound's ability to cross biological membranes, which is a critical factor in drug design.

Structure-activity relationship (SAR) studies on various isatin derivatives have often highlighted the importance of substituents on the aromatic ring. While direct comparative studies focusing solely on the 5-ethyl group are not extensively documented, research on 5-substituted isatins suggests that the nature of the substituent at this position plays a crucial role in determining the compound's biological efficacy. For instance, studies on various 5-substituted isatin derivatives have shown that both electron-donating and electron-withdrawing groups can influence anticancer and antimicrobial activities. mdpi.comrjppd.orgchemsrc.com The ethyl group, being weakly electron-donating, can subtly alter the electronic distribution within the indole ring system, which may affect its interaction with biological targets. kashanu.ac.ir

Overview of Current Research Trends and Unexplored Avenues for this compound

Current research involving this compound is largely centered on its use as a synthon for more complex heterocyclic systems with potential therapeutic applications. Scientists are actively exploring the synthesis of Schiff bases and Mannich bases derived from 5-ethylisatin, which have shown promise as antifungal and antiplatelet agents. cymitquimica.commdpi.com Furthermore, the incorporation of the 5-ethylisatin moiety into hybrid molecules, such as indole-modified tamoxifen (B1202) derivatives, is being investigated for enhanced anticancer activity. cymitquimica.com

Despite the ongoing research, several avenues for the exploration of this compound remain largely untapped. A systematic investigation into the full spectrum of its biological activities as a standalone compound is warranted. While its derivatives are being studied, the intrinsic pharmacological profile of the parent molecule is not fully characterized.

Further exploration of its reactivity, particularly in asymmetric synthesis and multicomponent reactions, could lead to the discovery of novel chemical entities with unique stereochemistry and biological properties. The development of more efficient and environmentally benign synthetic routes to this compound and its derivatives also presents a continuous area for research and improvement. Finally, a deeper understanding of the specific structure-activity relationships related to the 5-ethyl group, through comparative studies with other 5-substituted isatins, would provide invaluable insights for the rational design of future drug candidates based on this promising scaffold.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.184 g/mol | |

| Density | 1.247 g/cm³ | |

| LogP | 1.52180 | |

| Index of Refraction | 1.583 | |

| Polar Surface Area | 46.17 Ų |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGNFZUIJHZHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342641 | |

| Record name | 5-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96202-56-1 | |

| Record name | 5-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 1h Indole 2,3 Dione

Advanced Synthetic Routes to 5-Ethyl-1H-indole-2,3-dione

The introduction of an ethyl group at the 5-position of the isatin (B1672199) core requires specific and optimized synthetic strategies to ensure high yield and purity.

Optimization of Condensation Reactions for this compound Synthesis

The Sandmeyer isatin synthesis is a classical and widely used method for preparing isatin and its derivatives. biomedres.usnih.gov The synthesis of this compound via this route begins with 4-ethylaniline as the starting material. The process involves two main steps: the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.

The first step is a condensation reaction involving 4-ethylaniline, chloral (B1216628) hydrate (B1144303), and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This reaction forms N-(4-ethylphenyl)-2-(hydroxyimino)acetamide. Optimization of this step is critical, as the lipophilicity of the substituted aniline (B41778) can affect the reaction's efficiency. nih.gov Adjustments in temperature and reaction time are often necessary to maximize the yield of the intermediate.

The second step is the cyclization of the purified N-(4-ethylphenyl)-2-(hydroxyimino)acetamide using a strong acid, typically concentrated sulfuric acid. researchgate.netresearchgate.net The temperature of this electrophilic substitution reaction must be carefully controlled, usually between 65-80°C, to promote ring closure without causing degradation of the product. nih.govresearchgate.net Pouring the reaction mixture onto crushed ice facilitates the precipitation of the final product, this compound. researchgate.net The use of methanesulfonic acid has been shown to be beneficial for substrates with poor solubility in sulfuric acid, which can sometimes be the case with more lipophilic derivatives. nih.gov

Table 1: Sandmeyer Synthesis of this compound

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1. Amidation | 4-Ethylaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | N-(4-ethylphenyl)-2-(hydroxyimino)acetamide |

Regioselective Functionalization Strategies for the Indole (B1671886) Core

Achieving regioselectivity, the specific placement of the ethyl group at the C-5 position, is paramount. The most straightforward strategy is to begin the synthesis with a precursor that already contains the ethyl group at the desired position, such as 4-ethylaniline in the Sandmeyer synthesis.

Alternatively, functionalization of the parent isatin molecule can be considered. While direct Friedel-Crafts alkylation of the isatin aromatic ring is possible, it can lead to a mixture of products. wikipedia.org A more controlled regioselective approach involves halogenation at the 5-position, followed by a cross-coupling reaction. For instance, direct bromination of isatin can yield 5-bromo-1H-indole-2,3-dione, which serves as a key intermediate for introducing various substituents at the 5-position with high regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Substitution at the 4- or 5-Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for substituting the isatin core. nih.govresearchgate.net The Suzuki-Miyaura coupling reaction is a prominent example used to introduce an ethyl group at the 5-position. wikipedia.orglibretexts.org

This strategy typically starts with 5-bromo-1H-indole-2,3-dione. The reaction couples the bromo-isatin with ethylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. The choice of ligand for the palladium catalyst can be crucial for the reaction's success, especially when dealing with challenging substrates. nih.gov This method offers high yields and excellent functional group tolerance, making it a versatile approach for synthesizing 5-substituted isatins.

Table 2: Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Halide | 5-Bromo-1H-indole-2,3-dione | Substrate |

| Organoboron Reagent | Ethylboronic acid | Source of the ethyl group |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the organoboron reagent |

N-Alkylation and O-Acylation Modifications of this compound

The isatin scaffold of this compound possesses reactive sites amenable to further modification, notably the nitrogen atom at position 1 and the carbonyl groups at positions 2 and 3.

N-Alkylation: The acidic proton on the indole nitrogen can be readily removed by a base, forming a nucleophilic isatin anion. This anion can then react with various alkylating agents, such as alkyl halides, to yield N-substituted derivatives. nih.gov Common conditions for N-alkylation involve using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.govresearchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method, often leading to full conversion in minutes. nih.gov The use of solid-supported bases like KF/alumina has also been reported as an effective approach. researchgate.net

O-Acylation and O-Alkylation: While N-alkylation is more common, reactions at the carbonyl oxygen atoms can also occur. The formation of O-alkylated products is often favored when using silver salts as the base. The C3-carbonyl group is a key site for various reactions, including aldol condensations and Friedel-Crafts alkylations with electron-rich arenes, leading to 3-substituted-3-hydroxy-2-oxindoles. irapa.orgchemrxiv.orgacs.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. nih.govunibo.it Green chemistry approaches to isatin synthesis focus on using less hazardous solvents (like water), reducing waste, and employing catalytic methods. researchgate.net

Photocatalytic Methods: Visible-light photocatalysis has emerged as a green and efficient tool in organic synthesis. For the isatin scaffold, photocatalytic methods have been developed for the oxidation of indoles to form N-alkylated isatins, using molecular oxygen as the oxidant and an organic dye as a photosensitizer. irapa.orgnih.gov This approach avoids the use of harsh or stoichiometric oxidants. irapa.org Additionally, visible-light mediated synthesis of tryptanthrin derivatives from isatin has been achieved using an organic dye catalyst, highlighting the potential of photocatalysis in transforming the isatin core under mild, transition-metal-free conditions. rsc.orgresearchgate.net

Biocatalytic Methods: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, crude extracts from earthworms have been used as a biocatalyst for the asymmetric cross-aldol reaction of isatins with ketones, producing chiral 3-hydroxy-2-oxindoles in an aqueous medium. irapa.orgresearchgate.net While specific biocatalytic routes for the synthesis of the 5-ethylisatin core itself are less common, the enzymatic transformation of the isatin scaffold demonstrates the potential of biocatalysis in generating functionalized derivatives.

Solvent-Free Reaction Conditions

The advancement of green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of volatile organic solvents. For isatin derivatives, including this compound, solvent-free reaction conditions often employ techniques like microwave irradiation to facilitate reactions. These methods offer several advantages, such as enhanced reaction rates, higher yields, and simpler work-up procedures. nih.gov A notable example is the three-component reaction of an isatin, an amino acid, and a but-2-ynedioate under catalyst-free and base-free conditions in an aqueous medium, which proceeds efficiently with microwave assistance. nih.gov This approach is environmentally benign and highlights a shift towards more sustainable synthetic strategies in the chemistry of isatin derivatives. nih.gov

Reaction Mechanisms and Kinetics of this compound Transformations

The reactivity of this compound is dominated by the electrophilic nature of the C3-carbonyl group, making it a prime target for nucleophilic attack. Understanding the mechanisms and kinetics of its transformations is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Nucleophilic Addition and Cyclization Pathways

Nucleophilic addition to the C3-carbonyl group of the 5-ethylisatin core is a fundamental transformation. academie-sciences.fr The trajectory of the nucleophile's approach is not perpendicular to the C=O bond but rather follows a specific angle, as established by structural studies and computational models on related carbonyl compounds. academie-sciences.fr This initial addition often generates a tetrahedral intermediate which can then undergo subsequent reactions.

In many cases, the nucleophilic addition is the first step in a cascade or domino reaction sequence that leads to the formation of more complex heterocyclic systems, including spiro compounds. nih.govresearchgate.netresearchgate.net For instance, the reaction of isatins with compounds containing multiple nucleophilic sites can lead to an initial addition followed by an intramolecular cyclization, yielding fused or spirocyclic indole derivatives. The specific pathway, whether it involves direct cyclization or rearrangement prior to ring closure, is highly dependent on the reactants, catalysts, and reaction conditions. researchgate.net

Solvent Effects and Catalytic Influences on Reaction Rates and Selectivity

The choice of solvent can profoundly influence the rate and selectivity of reactions involving this compound. nih.govwikipedia.orgresearchgate.net Solvents affect reactivity by stabilizing or destabilizing the reactants, transition states, and products to different extents. wikipedia.orgresearchgate.net For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMSO and DMF can accelerate reaction rates compared to protic solvents by effectively solvating the cation of a nucleophilic salt without strongly solvating, and thus deactivating, the nucleophilic anion. libretexts.org Conversely, polar protic solvents can slow down reactions involving strong nucleophiles by hydrogen bonding to the nucleophile, thereby reducing its reactivity. wikipedia.orglibretexts.org The dielectric constant of the solvent is another critical parameter that can influence the rates of reactions where charge is developed or dissipated in the transition state. nih.govresearchgate.net

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. chemguide.co.ukstudy.comlibretexts.org In the context of 5-ethylisatin chemistry, both acid and base catalysis are common. Acid catalysts can activate the carbonyl group toward nucleophilic attack by protonating the carbonyl oxygen. Base catalysts can deprotonate a nucleophile, increasing its nucleophilicity. The concentration of the catalyst is a key parameter, as an optimal concentration often exists to maximize the reaction rate. researchgate.net

Table 1: General Influence of Solvent Type on Reaction Rates

| Solvent Type | Effect on Sₙ2 Reactions | Rationale |

|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | Accelerates | Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective reactivity. |

| Polar Protic (e.g., Water, Ethanol) | Decelerates | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |

Theoretical Studies on Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms involving this compound. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to examine the structural and electronic properties of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net These theoretical studies can elucidate the energetics of different reaction pathways, helping to predict the most likely mechanism and explain observed selectivity.

For example, DFT calculations can model the transition state of a nucleophilic attack on the C3-carbonyl, providing insights into the geometry and energy barrier of this critical step. researchgate.net Furthermore, these studies can analyze the electronic properties, such as charge distribution and molecular orbital energies, to understand how substituents on the isatin ring or the nucleophile influence reactivity. researchgate.net This theoretical approach is invaluable for rationalizing experimental findings and for the predictive design of new reactions and derivatives.

Derivatization Strategies for Expanding the Chemical Library of this compound

The versatile reactivity of the isatin scaffold allows for extensive derivatization, leading to large libraries of compounds with diverse structures and properties.

Synthesis of Thiosemicarbazone Derivatives of this compound

A particularly important class of isatin derivatives is the thiosemicarbazones, which are typically synthesized through the condensation reaction between the C3-carbonyl group of an isatin and a thiosemicarbazide. nih.govdergipark.org.trnih.gov This reaction is generally straightforward and proceeds by refluxing the two components in a suitable solvent, often with a catalytic amount of acid. nih.gov

The synthesis involves the nucleophilic attack of the primary amine of the thiosemicarbazide onto the electrophilic C3-carbonyl carbon of this compound. This is followed by dehydration to yield the corresponding thiosemicarbazone. nih.gov A wide variety of substituted thiosemicarbazides can be used, allowing for the creation of a diverse library of 5-ethylisatin-3-thiosemicarbazone derivatives. nih.govdergipark.org.trrsc.org The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis. researchgate.netnih.gov

Table 2: Representative Synthesis of Isatin-3-Thiosemicarbazone Derivatives

| Isatin Derivative | Thiosemicarbazide Reactant | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| 5-Substituted 1H-indole-2,3-diones | 4-(3-Sulfamoylphenyl)thiosemicarbazide | Condensation | 1H-Indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] derivatives | nih.gov |

| 5-Fluoro-1-ethyl-1H-indole-2,3-dione | 4-(4-Substituted phenyl)thiosemicarbazides | Not specified | 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-substituted phenyl)thiosemicarbazones] | dergipark.org.tr |

Schiff Base Formation and Related Condensation Reactions

The isatin scaffold, including this compound, is characterized by a reactive ketone at the C-3 position, making it an ideal substrate for condensation reactions, particularly for the formation of Schiff bases (imines). This reaction typically involves the condensation of the isatin derivative with a primary amine, resulting in the formation of a C=N double bond.

The synthesis is generally straightforward, often achieved by refluxing equimolar amounts of the 5-ethylisatin and a suitable primary amine in a solvent like ethanol, sometimes with a few drops of glacial acetic acid to catalyze the reaction. chalcogen.romdpi.com The versatility of this reaction allows for the introduction of a wide array of substituents by varying the amine component, leading to a diverse library of Schiff bases. These reactions are fundamental in building more complex molecules with potential biological activities. mdpi.comnih.govnih.gov

For instance, the condensation of isatins with hydrazide derivatives in acidified ethanol can yield targeted hydrazones, a specific class of Schiff bases. nih.gov Similarly, reactions with compounds like 1-(2-aminoethyl)piperazine have been used to create novel Schiff bases. mdpi.com The resulting products are often crystalline solids that can be purified by recrystallization from appropriate solvents like ethanol. mdpi.com

Table 1: Examples of Condensation Reactions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | 5-Ethyl-3-(alkyl/arylimino)indolin-2-one | Ethanol, reflux, catalytic acid |

| Isatin derivative | Hydrazide (R-CONHNH₂) | N'-(2-oxoindolin-3-ylidene)carbohydrazide | Ethanol, reflux, catalytic acid |

Introduction of Heterocyclic Moieties via [3+2] Cycloaddition Reactions (e.g., Triazoles)

The indole-2,3-dione framework serves as a valuable building block for synthesizing more complex heterocyclic systems through cycloaddition reactions. A prominent example is the [3+2] cycloaddition, which is a key method for constructing five-membered rings, such as 1,2,3-triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. researchgate.netnih.gov

To incorporate a triazole moiety onto the this compound scaffold, the isatin core must first be functionalized with either an azide or an alkyne group. For example, N-alkylation of the isatin nitrogen with an alkyne-containing group (e.g., propargyl bromide) would yield an N-propargyl-5-ethylisatin. This intermediate can then react with an organic azide in the presence of a copper(I) catalyst to afford the corresponding 1,2,3-triazole derivative. This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov

The resulting triazole-functionalized indole-2,3-diones are of significant interest due to the favorable properties of the triazole ring, which is metabolically stable and capable of forming hydrogen bonds, making it a valuable pharmacophore in drug design. researchgate.netnih.gov

Spiro-Derivative Synthesis Involving the Indole-2,3-dione Scaffold

The C-3 carbonyl group of this compound is a key reaction center for the synthesis of spiro-derivatives, where the C-3 carbon becomes a spirocyclic center linking the indole ring to another cyclic moiety. These reactions often proceed via multicomponent reactions or cycloadditions, providing a powerful tool for creating three-dimensional molecular complexity. nih.govbeilstein-journals.org

One common approach involves the reaction of an isatin derivative, an amino acid (such as sarcosine), and a dipolarophile. This generates an intermediate azomethine ylide which then undergoes a [3+2] cycloaddition with the dipolarophile to form a spiro-pyrrolidine-oxindole system. nih.gov

Another strategy is the three-component condensation reaction of isatins, an active methylene (B1212753) compound (like cyclopentane-1,3-dione), and an arylamine in a suitable solvent such as acetic acid. beilstein-journals.org This method allows for the efficient one-pot synthesis of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org The synthesis of spiro-derivatives is a significant area of research as the rigid, three-dimensional structure of spirooxindoles is a feature of many biologically active natural products and synthetic compounds. nih.gov

Table 2: Selected Synthetic Routes to Spiro-Derivatives

| Isatin Derivative | Reagents | Resulting Spiro-System | Reaction Type |

|---|---|---|---|

| 5-Ethylisatin | Amino Acid, Dipolarophile | Spiro[pyrrolidine-3,3'-oxindole] | [3+2] Azomethine Ylide Cycloaddition |

| 5-Ethylisatin | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-Component Condensation |

Purification and Characterization Methodologies for Synthetic this compound Compounds

Advanced Chromatographic Techniques (e.g., UPLC-MS)

The purification and analysis of synthetic derivatives of this compound rely heavily on advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose. UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC, allowing for the efficient separation of complex reaction mixtures, isomers, and impurities.

When coupled with a mass spectrometer, this technique provides not only retention time data but also mass-to-charge ratio (m/z) information for each separated component. nih.gov This is invaluable for confirming the molecular weight of the target compound and identifying byproducts. researchgate.netresearchgate.net The use of techniques like Electrospray Ionization (ESI) allows for the gentle ionization of the synthesized molecules, preserving their structure and providing accurate molecular weight data, often observed as [M+H]⁺ or [M+Na]⁺ ions. chalcogen.ronih.gov

Spectroscopic Characterization (NMR, FT-IR, FT-Raman, Mass Spectrometry)

The structural elucidation of newly synthesized this compound derivatives is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most definitive methods for structure determination.

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their connectivity. For a 5-ethylisatin derivative, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and the N-H proton (if unsubstituted), which typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). mdpi.comekb.eg

¹³C NMR : Shows signals for all unique carbon atoms. The two carbonyl carbons (C2 and C3) of the isatin core are particularly characteristic, appearing far downfield (typically δ > 160 ppm). nih.govmdpi.com The ethyl group and aromatic carbons would also have distinct chemical shifts.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

FT-IR : The spectrum of a 5-ethylisatin derivative would be characterized by strong absorption bands for the C=O stretching of the ketone (C3) and amide (C2) groups, typically in the range of 1650-1750 cm⁻¹. scialert.netresearchgate.net The N-H stretching vibration appears as a sharp peak around 3200-3400 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching bands are also observed.

FT-Raman : This technique complements FT-IR and is particularly useful for analyzing symmetric vibrations. The C=O and C=C stretching vibrations also give strong signals in the Raman spectrum. scialert.netdoaj.orgnih.gov

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. Electron Ionization (EI) or, more commonly for these types of molecules, soft ionization techniques like Electrospray Ionization (ESI) are used. The mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺), confirming the molecular formula of the synthesized compound. chalcogen.ronih.govnist.gov

Table 3: General Spectroscopic Data for a this compound Scaffold

| Technique | Feature | Typical Range/Value |

|---|---|---|

| ¹H NMR | N-H proton | δ 10.5 - 12.0 ppm (broad singlet) |

| Aromatic protons | δ 6.8 - 7.8 ppm (multiplets) | |

| Ethyl -CH₂- | Quartet | |

| Ethyl -CH₃ | Triplet | |

| ¹³C NMR | C=O (Amide, C2) | δ ~160-165 ppm |

| C=O (Ketone, C3) | δ ~180-185 ppm | |

| Aromatic carbons | δ 110-150 ppm | |

| FT-IR | N-H stretch | 3200-3400 cm⁻¹ |

| C=O stretch (ketone/amide) | 1650-1750 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ |

| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z 176.07 |

Advanced Spectroscopic and Computational Analysis of 5 Ethyl 1h Indole 2,3 Dione and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 5-Ethyl-1H-indole-2,3-dione provides initial confirmation of its key structural features. The spectrum is characterized by signals in the aromatic, aliphatic, and downfield regions, corresponding to the indole (B1671886) ring protons, the ethyl substituent, and the N-H proton, respectively. The chemical shifts are influenced by the electron-withdrawing nature of the two carbonyl groups at positions 2 and 3. The N-H proton of the isatin (B1672199) ring typically appears as a broad singlet at a significantly downfield chemical shift, often above 11.0 ppm, due to deshielding and hydrogen bonding. mdpi.com The protons of the ethyl group exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with broadband proton decoupling, resulting in a singlet for each unique carbon atom. libretexts.orgyoutube.com The two carbonyl carbons (C-2 and C-3) are the most deshielded, appearing at the far downfield end of the spectrum, typically in the 160-185 ppm range. mdpi.com The aromatic carbons resonate in the 110-150 ppm region, while the aliphatic carbons of the ethyl group appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on typical shifts for isatin derivatives and known substituent effects. Solvent: DMSO-d₆.

| Atom | ¹H NMR (δ ppm, Multiplicity, J Hz) | ¹³C NMR (δ ppm) |

| N-H | ~11.1 (s) | - |

| C2 | - | ~184.0 |

| C3 | - | ~159.0 |

| C3a | - | ~118.0 |

| C4 | ~7.60 (d, J=8.0) | ~124.0 |

| C5 | - | ~140.0 |

| C6 | ~7.45 (dd, J=8.0, 1.8) | ~138.0 |

| C7 | ~6.90 (d, J=1.8) | ~112.0 |

| C7a | - | ~150.0 |

| -CH₂-CH₃ | ~2.65 (q, J=7.6) | ~28.0 |

| -CH₂-CH₃ | ~1.20 (t, J=7.6) | ~16.0 |

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene (B1212753) (-CH₂) quartet and the methyl (-CH₃) triplet of the ethyl group. It would also show a correlation between the aromatic protons on C-6 and C-7, confirming their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign the signals for the ethyl group's CH₂ and CH₃ carbons, as well as the protonated aromatic carbons (C-4, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. Key expected correlations would include:

Protons of the ethyl group (-CH₂) to the aromatic carbons C-4, C-5, and C-6.

The N-H proton to the carbonyl carbons C-2 and C-3, and to the aromatic carbons C-7a and C-3a.

Aromatic proton H-4 to carbonyl carbon C-3 and aromatic carbons C-5 and C-7a.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds. For this compound, these techniques readily identify the key N-H, C=O, C-H, and C=C bonds. scispace.com

The FT-IR spectrum is expected to show strong, characteristic absorption bands for the two carbonyl groups. The lactam (amide) C=O at C-2 typically absorbs at a higher wavenumber (around 1740-1760 cm⁻¹) than the ketone C=O at C-3 (around 1720-1740 cm⁻¹). mdpi.com The N-H stretching vibration appears as a distinct band in the region of 3100-3300 cm⁻¹. Other notable bands include those for aromatic and aliphatic C-H stretching (above and below 3000 cm⁻¹, respectively) and aromatic C=C stretching in the 1450-1620 cm⁻¹ region. scispace.com

Table 2: Characteristic Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| C=O (Lactam) | Stretching | 1740 - 1760 | Strong |

| C=O (Ketone) | Stretching | 1720 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1620 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. researchgate.net For this compound (C₁₀H₉NO₂), the calculated molecular weight is 175.06 g/mol . A high-resolution mass spectrum would confirm this elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 175. This ion would then undergo fragmentation, breaking into smaller, stable charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. Plausible fragmentation pathways for this compound include:

Loss of an ethyl radical: A prominent fragmentation would be the cleavage of the ethyl group, leading to a fragment at m/z 146 ([M - C₂H₅]⁺).

Benzylic cleavage: Loss of a methyl radical from the ethyl group to form a stable benzylic-type cation at m/z 160 ([M - CH₃]⁺).

Loss of carbon monoxide: The isatin core is known to readily lose a molecule of carbon monoxide (CO) from the C-2 position, which would lead to a fragment at m/z 147 ([M - CO]⁺˙).

Combined losses: Subsequent fragmentation could involve the loss of both CO and the ethyl group, resulting in further daughter ions. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure / Loss | Expected m/z |

| [C₁₀H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) | 175 |

| [C₉H₆NO₂]⁺ | [M - CH₃]⁺ | 160 |

| [C₉H₉NO]⁺˙ | [M - CO]⁺˙ | 147 |

| [C₈H₄NO₂]⁺ | [M - C₂H₅]⁺ | 146 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net While specific crystallographic data for this compound is not widely published, analysis of related isatin structures provides insight into the expected solid-state conformation. researchgate.netcambridge.org

A crystallographic study would provide exact bond lengths, bond angles, and torsion angles. It would confirm the planarity of the bicyclic indole-2,3-dione core. Furthermore, it would reveal the packing of molecules within the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule. researchgate.net This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and predicting experimental data. mu-varna.bgijrar.org For this compound, computational modeling can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Predict Spectroscopic Properties: Simulate ¹H and ¹³C NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these calculated spectra with experimental results can aid in the definitive assignment of signals. nih.gov

Analyze Electronic Structure: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic properties. ijrar.org

Model Reactivity: Calculate electrostatic potential maps to predict sites susceptible to electrophilic or nucleophilic attack, providing insight into the molecule's chemical behavior.

These computational approaches provide a deeper understanding of the intrinsic properties of this compound, bridging the gap between its static structure and its chemical behavior. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of organic molecules, including indole derivatives. chemrxiv.orgresearchgate.net DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide highly accurate predictions of geometric parameters that are often in good agreement with experimental data. researchgate.net

For this compound, DFT is employed to determine the optimized molecular geometry by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. The indole-2,3-dione (isatin) core is expected to be largely planar, though minor deviations can occur. nih.gov The substitution of an ethyl group at the C5 position of the benzene (B151609) ring introduces additional conformational possibilities. The electronic properties of the molecule are influenced by the interplay between the electron-withdrawing dicarbonyl system and the electron-donating nature of the indole nitrogen and the alkyl substituent. DFT calculations help in quantifying these effects by mapping the electron density distribution and calculating molecular orbital energies. chemrxiv.org

The calculated geometric parameters provide a foundational understanding of the molecule's steric and electronic properties, which are critical for predicting its reactivity and interactions.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | ~1.55 Å |

| Bond Length | C2=O1 | ~1.22 Å |

| Bond Length | C3=O2 | ~1.21 Å |

| Bond Length | N1-C1 | ~1.39 Å |

| Bond Length | C4-C5 | ~1.39 Å |

| Bond Length | C5-C(ethyl) | ~1.51 Å |

| Bond Angle | O1=C2-C3 | ~125° |

| Bond Angle | C1-N1-C7 | ~109° |

| Dihedral Angle | O2=C3-C4-C5 | ~180° |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is typically distributed over the electron-rich benzene and pyrrole (B145914) rings, while the LUMO is localized on the electron-deficient dicarbonyl moiety. The presence of the electron-donating ethyl group at the C5 position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted isatin parent molecule. This reduction in the energy gap suggests increased reactivity. chemrxiv.org From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the global electrophilicity index (ω), which further quantify the molecule's reactivity profile. mdpi.com

| Parameter | Formula | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| EHOMO | - | -6.5 eV | Electron Donating Ability |

| ELUMO | - | -2.5 eV | Electron Accepting Ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 eV | Chemical Reactivity / Stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 eV | Resistance to Charge Transfer |

| Chemical Softness (S) | 1 / (2η) | 0.25 eV-1 | Polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.5 eV | Electron Attracting Power |

| Electrophilicity Index (ω) | χ2 / (2η) | 5.06 eV | Electrophilic Nature |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of intramolecular bonding and interactions by transforming the calculated wavefunction into localized orbitals corresponding to chemical intuition (e.g., bonds, lone pairs, and antibonds). mpg.dewisc.edu This analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization within a molecule. rsc.org The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. uba.ar

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C1-C2) | ~35.5 | Lone Pair Delocalization |

| LP (N1) | π* (C6-C7) | ~40.2 | Lone Pair Delocalization |

| π (C4-C5) | π* (C3-C4) | ~20.1 | π-π* Conjugation |

| π (C6-C7) | π* (C5-C6) | ~18.9 | π-π* Conjugation |

| σ (Cethyl-C5) | π* (C4-C5) | ~5.1 | Hyperconjugation |

| LP (O1) | σ* (N1-C2) | ~2.5 | Lone Pair Delocalization |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing valuable insights into conformational dynamics. researchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the most stable and accessible conformations of a flexible molecule like this compound. acs.org

The primary source of conformational flexibility in this molecule is the ethyl group attached to the C5 position. The rotation around the C5-C(ethyl) single bond allows the ethyl group to adopt various orientations relative to the planar indole ring. MD simulations, performed in different environments (e.g., in vacuo, or with an explicit solvent like water), can track the trajectory of each atom over time. Analysis of these trajectories, for instance by monitoring the dihedral angle of the C4-C5-C(ethyl)-C(methyl) bond, reveals the probability distribution of different conformers. mdpi.com This allows for the determination of the relative populations of stable conformers and the energy barriers for interconversion between them. Such information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

| Conformer | Defining Dihedral Angle (C4-C5-Cethyl-Cmethyl) | Relative Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | ~180° | 65% | 0.00 |

| Synclinal (+) | ~60° | 17% | 1.2 |

| Synclinal (-) | ~-60° | 17% | 1.2 |

| Syn-periplanar | ~0° | 1% | 3.5 |

Structure Activity Relationship Sar and Mechanistic Studies of 5 Ethyl 1h Indole 2,3 Dione in Biological Systems

Comprehensive SAR Studies for 5-Ethyl-1H-indole-2,3-dione Derivatives

SAR studies are crucial for optimizing lead compounds and designing new molecules with enhanced biological activity. For this compound derivatives, these studies have elucidated the key structural features required for their pharmacological effects. nih.govresearchgate.net

Influence of Substituent Effects on Biological Activity

The biological activity of isatin (B1672199) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.netut.ac.ir Generally, substitutions at the C-5 and C-7 positions of the isatin ring are favorable for enhancing cytotoxic activity. core.ac.uk The introduction of both electron-donating and electron-withdrawing groups can modulate the biological response. For instance, studies on various mono-substituted isatins have shown that substitution at position 5 is often more favorable for anticancer activity compared to positions 4, 6, or 7. core.ac.uk

Lipophilicity is another critical factor, with an increase often correlating with enhanced cytotoxic activity. core.ac.uk The presence of halogen atoms, such as bromine, at the C-5 and C-7 positions has been associated with potent cytotoxic effects. nih.gov These findings suggest that the electronic and steric properties of the substituents play a pivotal role in the interaction of the molecule with its biological targets.

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Electron-withdrawing (e.g., NO2) | Can exhibit significant antileishmanial activity. | tandfonline.com |

| C-5 | Halogens (e.g., F, Br) | Often associated with increased biological and cytotoxic activity. | core.ac.uk |

| C-5 and C-7 | Lipophilic groups | Generally enhances cytotoxic activity. | core.ac.uk |

| N-1 | Various substituents | Modifications can lead to microtubule-destabilizing agents. | researchgate.net |

Role of the Indole-2,3-dione Scaffold in Bioactivity

The indole-2,3-dione, or isatin, scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov This versatile heterocyclic compound is present in numerous natural and synthetic molecules with significant pharmacological properties. nih.gov The core structure, featuring a fused benzene (B151609) and pyrrole (B145914) ring with two carbonyl groups at positions 2 and 3, is fundamental to its biological activity. getidiom.com

The reactivity of the C3-carbonyl group allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives such as Schiff bases, Mannich bases, and spiro-oxindoles, each with a broad spectrum of biological activities including antimicrobial, antiviral, anticonvulsant, and anticancer effects. biomedres.usresearchgate.net The planarity and electronic distribution of the indole-2,3-dione ring system are crucial for its interaction with enzyme active sites and receptors. scispace.com

Impact of the Ethyl Moiety at the 5-Position on Efficacy and Selectivity

While much of the literature discusses 5-substituted isatins in general terms, the specific impact of an ethyl group at the 5-position can be inferred from broader SAR principles. The ethyl group is a small, lipophilic, and electron-donating substituent. As previously noted, lipophilic substituents at the 5-position are generally favored for cytotoxic activity. core.ac.uk Therefore, the presence of the 5-ethyl group in this compound is anticipated to contribute positively to its biological efficacy.

The electronic effect of the ethyl group, being weakly electron-donating, can also influence the reactivity of the isatin ring system and its interaction with biological targets. nih.gov This can affect the binding affinity and selectivity of the compound for specific enzymes or receptors. For instance, in the context of monoamine oxidase (MAO) inhibition, substitutions at the C-5 position have been shown to significantly improve the inhibitory effectiveness. researchgate.net

Pharmacophore Identification and Anti-Pharmacophore Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For isatin derivatives, pharmacophore models have been developed to delineate the structural requirements for various activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

A typical pharmacophore for isatin-based compounds includes hydrogen bond acceptors (from the carbonyl oxygens), a hydrophobic aromatic ring, and often a hydrogen bond donor (from the N-H group). nih.gov The spatial arrangement of these features is critical for high-affinity binding to the target.

Anti-pharmacophore design, conversely, involves identifying structural features that are detrimental to the desired activity. This approach is useful for designing more selective compounds by avoiding interactions with off-target molecules. For this compound, understanding the anti-pharmacophoric features could aid in the development of derivatives with improved selectivity and reduced side effects.

| Pharmacophoric Feature | Description | Importance in Bioactivity |

|---|---|---|

| Hydrogen Bond Acceptor | The two carbonyl oxygens at C-2 and C-3. | Crucial for interaction with active site residues of target proteins. |

| Aromatic Ring | The fused benzene ring. | Contributes to hydrophobic and π-π stacking interactions. |

| Hydrogen Bond Donor | The N-H group at position 1. | Can participate in hydrogen bonding with the target. |

| Hydrophobic Feature | Substituents on the aromatic ring, such as the 5-ethyl group. | Can enhance binding affinity and membrane permeability. |

Molecular Mechanism of Action Investigations

Understanding the molecular mechanism of action is fundamental to drug discovery and development. For this compound and its analogs, research has focused on identifying and validating their biological targets within various cellular pathways.

Target Identification and Validation in Biological Pathways

Isatin and its derivatives are known to interact with a multitude of biological targets, which explains their wide range of pharmacological activities. scispace.comnih.gov These compounds have been shown to inhibit various enzymes and receptors, and to interfere with cellular processes such as cell cycle progression and apoptosis. researchgate.net

One of the well-established mechanisms of action for some isatin derivatives is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Another important target is tubulin; N-substituted isatins have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, leading to the destabilization of microtubules, mitotic arrest, and suppression of tumor cell growth. researchgate.net

Furthermore, isatin derivatives have been investigated as inhibitors of caspases, a family of proteases that play a crucial role in apoptosis. ut.ac.ir They have also shown activity as inhibitors of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters, suggesting their potential in the treatment of neurodegenerative diseases. drugbank.com The specific targets of this compound are likely to be within these families of proteins, with the 5-ethyl group modulating the potency and selectivity of interaction.

Enzyme Inhibition and Modulation Studies

The 1H-indole-2,3-dione (isatin) scaffold is a recognized pharmacophore known for its interaction with a variety of enzymes. Research into isatin derivatives has revealed them to be potent inhibitors of several enzyme classes, with their inhibitory activity often linked to the nature and position of substituents on the indole (B1671886) ring.

One of the most studied targets for isatin-based compounds is the carboxylesterase (CE) family of enzymes. acs.orgnih.gov CEs are crucial for the metabolism and detoxification of numerous xenobiotics and clinically used drugs. acs.org Biochemical assays have demonstrated that isatins can act as potent and specific CE inhibitors. nih.gov A key determinant in the inhibitory potency of these compounds is their hydrophobicity. acs.org Structure-activity relationship studies have shown a direct correlation between the lipophilicity of the isatin derivative and its ability to inhibit CEs. For instance, compounds with a calculated logP (clogP) value of less than 1.25 are generally ineffective at enzyme inhibition. nih.gov Conversely, isatin analogs with clogP values greater than 5 often exhibit inhibition constants (Ki) in the nanomolar range. acs.org

Given that the introduction of an ethyl group at the 5-position of the 1H-indole-2,3-dione core increases its lipophilicity, this compound is expected to be an effective inhibitor of carboxylesterases. The ethane-1,2-dione moiety within the isatin structure is considered essential for the enzyme inhibition, where it may act as a pseudo-substrate. nih.govamericanpharmaceuticalreview.com It is postulated that the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on one of the carbonyl carbons of the dione (B5365651), forming a stable tetrahedral intermediate that effectively halts the hydrolysis cycle. nih.govamericanpharmaceuticalreview.com

Beyond carboxylesterases, isatin derivatives have been investigated as inhibitors for a range of other enzymes, including kinases, histone deacetylase (HDAC), and carbonic anhydrase, highlighting the broad therapeutic potential of this chemical class. nih.govrsc.orgnih.gov

Ligand-Receptor Interaction Analysis using Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy

The detailed characterization of the binding kinetics and affinity between a small molecule like this compound and its biological targets is crucial for understanding its mechanism of action. Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy are powerful, label-free techniques widely employed for this purpose. springernature.comnih.gov

Surface Plasmon Resonance (SPR) analysis provides real-time data on the association and dissociation of molecules, allowing for the determination of kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD). nih.gov In a typical SPR experiment, a target protein (receptor) is immobilized on a sensor chip, and the ligand of interest (e.g., an isatin derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is measured and recorded in a sensorgram. This technique has been successfully used to study the interaction of isatin derivatives with protein targets. For example, SPR was utilized to investigate the affinity-enhancing effect of isatin on the complex formation between human ferrochelatase and adrenodoxin (B1173346) reductase. researchgate.net This demonstrates the utility of SPR in elucidating how isatin-based compounds can modulate protein-protein interactions. researchgate.net

Fluorescence Spectroscopy is another versatile tool for studying protein-ligand interactions. nih.gov This method relies on changes in the fluorescence properties (such as intensity, emission wavelength, and polarization) of either the intrinsic fluorophores of a protein (e.g., tryptophan residues) or an extrinsic fluorescent probe upon ligand binding. springernature.com Fluorescence titration experiments can be used to determine binding constants and stoichiometry. mdpi.com Fluorescence Correlation Spectroscopy (FCS) is a more advanced technique that measures fluctuations in fluorescence intensity within a tiny confocal volume, allowing for the study of ligand-receptor interactions in solution and even in living cells at single-molecule sensitivity. researchgate.net These fluorescence-based methods are highly sensitive and can provide detailed insights into the binding thermodynamics and kinetics governing the interaction of compounds like this compound with their protein receptors. nih.govmdpi.com

Computational Molecular Docking and Dynamics for Binding Affinity Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the interaction between a ligand and its receptor at an atomic level. nih.govrsc.org These in silico techniques are frequently used to study isatin derivatives, providing insights into their binding modes and helping to rationalize structure-activity relationships. researchgate.netmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov For isatin derivatives, docking studies have been performed against a wide array of biological targets, including various kinases, acetylcholinesterase, epidermal growth factor receptor (EGFR), and bacterial enzymes like DNA adenine (B156593) methyltransferase (Dam). nih.govmdpi.comnih.gov These studies help to identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the isatin scaffold. researchgate.net For this compound, docking simulations would be used to predict its binding pose within a target's active site and estimate its binding affinity, guiding further optimization of the molecule.

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations can assess the stability of the binding pose predicted by docking and calculate binding free energies with greater accuracy. nih.gov By simulating the movement of atoms, MD can reveal conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction dynamics. nih.gov For a compound like this compound, MD simulations could confirm the stability of its complex with a target enzyme and provide a more refined prediction of its binding affinity.

Cellular and Subcellular Level Investigations

Cellular Uptake and Distribution Studies

Studies comparing different isatin-based Schiff base ligands have shown that structural modifications significantly impact cellular accumulation, with more lipophilic compounds generally exhibiting higher uptake. nih.gov The distribution within the cell can also be influenced by the compound's chemical properties, potentially leading to accumulation in specific organelles. Further investigation using techniques such as fluorescence microscopy with a tagged derivative or high-performance liquid chromatography (HPLC) analysis of cell lysates would be required to definitively characterize the cellular uptake, efflux, and subcellular localization of this compound.

Effects on Cellular Processes (e.g., DNA replication, protein synthesis)

Isatin and its derivatives are known to exert profound effects on fundamental cellular processes, often leading to the induction of cell cycle arrest and apoptosis. nih.gov These outcomes are typically the result of the inhibition of key proteins involved in cellular regulation.

While direct studies on the effect of this compound on DNA replication are limited, related isatin derivatives have been investigated for their interaction with DNA and proteins involved in the replication process. Some antiviral isatin derivatives, for instance, are thought to act by interfering with the viral replication cycle, which involves the synthesis of viral nucleic acids. mdpi.com

The impact on protein synthesis is often indirect, stemming from the inhibition of protein kinases. Many isatin derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). nih.gov These enzymes are critical for cell cycle progression and signal transduction pathways that regulate protein synthesis and cell growth. By inhibiting these kinases, isatin derivatives can halt the cell cycle and trigger programmed cell death. For example, studies on other substituted indole derivatives have shown they can induce apoptosis by modulating the levels of key regulatory proteins such as caspases, Bax, and Bcl-2. nih.gov

Impact on Specific Cell Lines and Models

The cytotoxic and antiproliferative properties of the isatin scaffold have been demonstrated across a wide range of human cancer cell lines. researchgate.net Although specific data for this compound is not widely published, numerous studies on structurally similar derivatives highlight the potent anti-cancer activity of this class of compounds. nih.govnih.gov

For instance, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown significant cytotoxic effects against various leukemia and lymphoma cell lines, with IC50 values in the submicromolar to low micromolar range. nih.gov Similarly, other pyridino[2,3-f]indole-4,9-dione derivatives have displayed potent cytotoxicity against human CNS and colon tumor cell lines, in some cases exceeding the potency of the standard chemotherapeutic drug doxorubicin. nih.gov The selectivity of these compounds can vary, with some derivatives showing preferential activity against specific cancer types, such as non-small cell lung cancer (NSCLC). nih.gov

The table below summarizes the cytotoxic activity of various substituted indole-2,3-dione derivatives against several human cancer cell lines, illustrating the potential of this chemical framework as a source of anti-cancer agents.

| Compound Derivative | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (Allyl substituted) | HL-60 | Acute Promyelocytic Leukemia | IC50 | 1.13 | nih.gov |

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (Allyl substituted) | K562 | Chronic Myelogenous Leukemia | IC50 | 2.21 | nih.gov |

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (4-Bromophenyl substituted) | P3HR1 | Burkitt's Lymphoma | IC50 | 0.89 | nih.gov |

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (Cyclohexyl substituted) | K562 | Chronic Myelogenous Leukemia | IC50 | 2.38 | nih.gov |

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 | CNS Tumor | ED50 | 0.013 | nih.gov |

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 | Colon Tumor | ED50 | 0.16 | nih.gov |

| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 | Colon Tumor | ED50 | 0.14 | nih.gov |

Conclusion and Future Perspectives

Summary of Key Research Findings on 5-Ethyl-1H-indole-2,3-dione

Research specifically focused on this compound is sparse. The majority of available data pertains to its basic physicochemical properties, which are primarily documented in chemical supplier databases.

| Property | Value |

| CAS Number | 96202-56-1 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

Studies on the biological activities of isatin (B1672199) derivatives often explore a range of substituents at the 5-position, including halogens, nitro, and methoxy (B1213986) groups, which have demonstrated significant effects on their antimicrobial, antiviral, and anticancer properties. While this suggests that the 5-ethyl derivative could possess interesting biological activities, empirical data to support this hypothesis is currently lacking.

Identification of Critical Gaps in Current Knowledge

The limited research on this compound has resulted in several critical knowledge gaps:

Optimized Synthesis and Characterization: There is a need for a well-documented and optimized synthetic protocol for this compound, along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to facilitate its unambiguous identification and characterization.

Biological Activity Profile: The biological activities of this compound remain largely unexplored. Systematic screening against a panel of cancer cell lines, microbial strains (bacteria and fungi), and viruses is necessary to determine its potential therapeutic applications.

Mechanism of Action: Without established biological activities, the mechanism of action of this compound is entirely unknown. Investigations into its potential molecular targets and signaling pathways are crucial.

Structure-Activity Relationship (SAR) Studies: While SAR studies on other 5-substituted isatins provide some context, the specific contribution of the 5-ethyl group to the biological activity of the isatin scaffold has not been elucidated. Comparative studies with other 5-alkylisatins would be highly valuable.

Proposed Future Research Avenues and Collaborative Opportunities

To address the existing knowledge gaps, a focused research program on this compound is warranted. Key future research avenues include:

Synthetic Chemistry: Development and optimization of a scalable and efficient synthesis of this compound. This would also involve the synthesis of a series of related 5-alkylisatin analogs to facilitate comparative studies.

In Vitro Biological Screening: Comprehensive screening of the compound's anticancer, antimicrobial, and antiviral activities. This could be a collaborative effort between synthetic chemistry labs and pharmacology or microbiology departments.

Computational Modeling and Docking Studies: In silico studies could predict potential biological targets and guide the design of focused biological assays.

Mechanistic Studies: Once a significant biological activity is identified, further research should focus on elucidating the underlying mechanism of action using techniques such as Western blotting, qPCR, and enzyme inhibition assays.

Collaborative opportunities exist for research groups with expertise in synthetic organic chemistry, pharmacology, microbiology, virology, and computational chemistry to collectively investigate this understudied molecule.

Broader Implications of this compound Research for Chemical Biology and Drug Discovery

The isatin scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The systematic investigation of less-explored derivatives like this compound is crucial for expanding the chemical space for drug discovery.

The ethyl group at the 5-position, being a small, lipophilic, and electron-donating group, could confer unique properties to the isatin core, potentially leading to novel biological activities or improved pharmacokinetic profiles compared to more commonly studied derivatives. Research into this specific compound could therefore lead to the discovery of new lead compounds for the development of novel therapeutics. Furthermore, a deeper understanding of the structure-activity relationships of 5-alkylisatins could provide valuable insights for the rational design of more potent and selective isatin-based drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Ethyl-1H-indole-2,3-dione derivatives, and how can reaction yields be improved?

- Methodological Answer : A two-step approach is recommended:

N-Alkylation : Use phase-transfer catalysis (e.g., TBAB) with K₂CO₃ in DMF to introduce the ethyl group at the indole N1 position. This minimizes side reactions like O-alkylation .

Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures enhances regioselectivity for triazole derivatives. Optimize catalyst loading (e.g., 5 mol% CuI) and reaction time (12–24 hours) to achieve yields >40% .

- Yield Improvement : Pre-purify intermediates via flash chromatography (70:30 ethyl acetate/hexane) and monitor reactions by TLC to terminate at optimal conversion points .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR : Assign ¹H and ¹³C signals using DEPT-135 and HSQC to verify substituent positions (e.g., ethyl group at N1 and ketone groups at C2/C3) .

- X-ray Crystallography : Refine single-crystal data with SHELXL (SHELX-2018) using OLEX2 for visualization. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

- Mass Spectrometry : Confirm molecular ion peaks via FAB-HRMS (e.g., [M+H]⁺ within 5 ppm error) .

Q. What analytical techniques are critical for assessing purity in pharmacological studies?

- Key Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity thresholds >98% are required for in vitro assays .

- Elemental Analysis : Ensure C, H, N percentages deviate <0.4% from theoretical values .

- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:1); Rf values should match authenticated standards .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Resolution Strategy :

Pharmacophore Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like MDR1 or tubulin. Prioritize derivatives with consistent docking scores and experimental IC₅₀ values .

Dose-Response Curves : Perform triplicate assays (MTT, SRB) across 6–8 concentration points to calculate reliable EC₅₀ values.

Triangulation : Cross-validate data via orthogonal assays (e.g., apoptosis markers by flow cytometry + Western blot) .

Q. What reaction conditions optimize regioselective functionalization at the indole C5 position?

- Catalytic System :

- Electrophilic Substitution : Use iodine (10 mol%) in MeCN at 40°C for 5 hours, achieving >95% yield. Avoid protic acids (e.g., p-TsOH), which promote side reactions .

- Microwave Assistance : Reduce reaction times to <1 hour while maintaining regioselectivity (e.g., 100 W, 80°C) .

Q. How do substituents at the N4 position of thiosemicarbazone derivatives influence anticancer activity?

- SAR Insights :

- Electron-Withdrawing Groups : Fluorine at C5 enhances cytotoxicity (e.g., 5-fluoro derivatives show IC₅₀ = 1.2 µM vs. MCF-7 cells) .

- Aromatic vs. Alkyl Groups : N4-phenyl substitutions improve MDR1 inhibition (log P = 2.1) compared to cyclohexyl (log P = 3.5), balancing hydrophobicity and target engagement .

Q. What computational methods predict the reactivity of this compound in organocatalytic systems?

- DFT Workflow :

Optimize geometry at B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO).

Simulate Diels-Alder reactions with enals: Activation energies <25 kcal/mol indicate feasibility in asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products